molecular formula C19H22ClNO2 B2726057 1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide CAS No. 1795301-17-5

1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide

Cat. No.: B2726057
CAS No.: 1795301-17-5
M. Wt: 331.84
InChI Key: VSJZADSHULDLEB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide ( 1795301-17-5) is a chemical compound supplied for research and experimental purposes. This product is offered with a molecular formula of C19H22ClNO2 and a molecular weight of 331.84 g/mol . Cyclopentanecarboxamide derivatives and related structures incorporating a furan moiety are of significant interest in medicinal chemistry research for their potential biological activities. Scientific literature indicates that compounds featuring the 1-(4-chlorophenyl)cyclopentane-1-carboxamide scaffold and related arylcyclopropanecarboxamide derivatives are investigated for their potential as antitumor and antiproliferative agents . Furthermore, structural analogs of this compound class have been identified in research as potential synthetic cannabinoids, highlighting the importance of this chemical class in forensic and pharmaceutical research . The rigid conformation of carboxamide compounds with small rings and aromatic fragments is often explored to achieve enhanced binding, potency, and metabolic stability in drug discovery . This product is intended for research and analysis in a controlled laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable local, state, and federal regulations and under appropriate laboratory safety conditions.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-14(12-15-8-11-23-13-15)21-18(22)19(9-2-3-10-19)16-4-6-17(20)7-5-16/h4-8,11,13-14H,2-3,9-10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJZADSHULDLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group.

    Introduction of the Furan Ring: The furan ring is introduced through a Friedel-Crafts acylation reaction, where a furan derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Cyclopentanecarboxamide Formation: The final step involves the formation of the cyclopentanecarboxamide moiety through a condensation reaction between a cyclopentanone derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: It is studied for its potential use in the development of organic electronic materials due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-N-(1-(furan-2-yl)propan-2-yl)cyclopentanecarboxamide: Similar structure but with a furan-2-yl group instead of furan-3-yl.

    1-(4-bromophenyl)-N-(1-(furan-3-yl)propan-2-yl)cyclopentanecarboxamide: Similar structure but with a bromophenyl group instead of chlorophenyl.

Uniqueness

1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide is unique due to the specific positioning of the furan-3-yl group, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Biological Activity

1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes current research findings on its biological activity, including its effects on various cellular targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopentane core substituted with a 4-chlorophenyl group and a furan moiety. The presence of these functional groups is significant as they may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : There is evidence suggesting that it may inhibit certain enzymes, which could be relevant in treating diseases where these enzymes play a critical role.

Antitumor Activity

A study evaluating similar compounds indicated that structural modifications significantly impacted their cytotoxicity against cancer cell lines. For instance, compounds with electron-withdrawing groups on the phenyl ring demonstrated enhanced activity against tumor cells (IC50 values ranging from 1.61 to 23.30 µg/mL) . The presence of the furan ring in the structure could also contribute to its antitumor efficacy by enhancing interactions with DNA or protein targets.

Antimicrobial Effects

The antimicrobial activity of related compounds was assessed against Gram-positive and Gram-negative bacteria. Results showed moderate to strong inhibition against Salmonella typhi and Bacillus subtilis . The structure-activity relationship (SAR) analysis indicated that the presence of the chlorophenyl group is crucial for antibacterial potency.

Enzyme Inhibition

Research has highlighted the potential of this compound as an enzyme inhibitor. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and urease effectively . Such activities could make it a candidate for treating conditions like Alzheimer's disease or urinary tract infections.

Case Studies

StudyDescriptionFindings
Study 1Evaluation of cytotoxic activityIC50 values for related compounds ranged from 1.61 µg/mL to >1000 µg/mL against various cancer cell lines.
Study 2Antibacterial screeningModerate to strong activity against Salmonella typhi; weak activity against other strains.
Study 3Enzyme inhibition assaysStrong inhibitory effects on AChE and urease were observed, suggesting therapeutic potential in neurodegenerative diseases and infections.

The biological activity of 1-(4-chlorophenyl)-N-[1-(furan-3-yl)propan-2-yl]cyclopentane-1-carboxamide may involve several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with proteins involved in cell signaling pathways, leading to altered cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Enzymatic Activity : By inhibiting key enzymes, the compound could disrupt metabolic processes essential for bacterial survival or cancer cell growth.

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